

Quercetin 3-O-Sophoroside Versus Rutin: A Comparative Analysis of Biological Activity

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Compound of Interest

Compound Name: *quercetin 3-O-sophoroside*

Cat. No.: *B8034653*

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This guide provides a detailed, data-driven comparison of **quercetin 3-O-sophoroside** and rutin for researchers, scientists, and drug development professionals. It objectively examines their structural differences, biological activities, and the experimental methods used to evaluate them.

Note on Data Availability: Direct, head-to-head comparative studies for **quercetin 3-O-sophoroside** and rutin under identical experimental conditions are limited in published literature. The quantitative data presented below is collated from various sources. As such, direct comparisons of IC50 values should be interpreted with caution, as experimental conditions (e.g., cell line, incubation time, assay methodology) can significantly influence results.

Structural and Chemical Overview

Both **quercetin 3-O-sophoroside** and rutin are flavonoid glycosides, sharing the same aglycone backbone: quercetin. The key distinction lies in the disaccharide moiety attached at the C3 position.

- **Quercetin 3-O-sophoroside:** Features a sophorose sugar group, which is a disaccharide composed of two β -1,2-linked glucose units.
- **Rutin (Quercetin 3-O-rutinoside):** Features a rutinose sugar group, a disaccharide composed of rhamnose and glucose.

This structural variance in the sugar moiety alters the molecule's polarity, solubility, and steric properties, which in turn influences its bioavailability and interaction with biological targets.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data on the antioxidant, anticancer, and anti-inflammatory activities of the two compounds.

Table 1: Comparative Antioxidant Activity

| Assay | Quercetin 3-O-Sophoroside | Rutin |
|-------------------------------|--|--|
| ABTS Radical Scavenging | Relative antioxidant capacity of 1.45 (compared to Trolox) | IC50 values typically range from 5-15 µg/mL |
| Lipid Peroxidation Inhibition | IC50 = 9.2 µM (in cell-free liposomes) | Varies by study; generally shows potent inhibition |
| DPPH Radical Scavenging | Data not readily available | IC50 values typically range from 10-20 µg/mL |

Table 2: Comparative Anticancer Activity (Cytotoxicity)

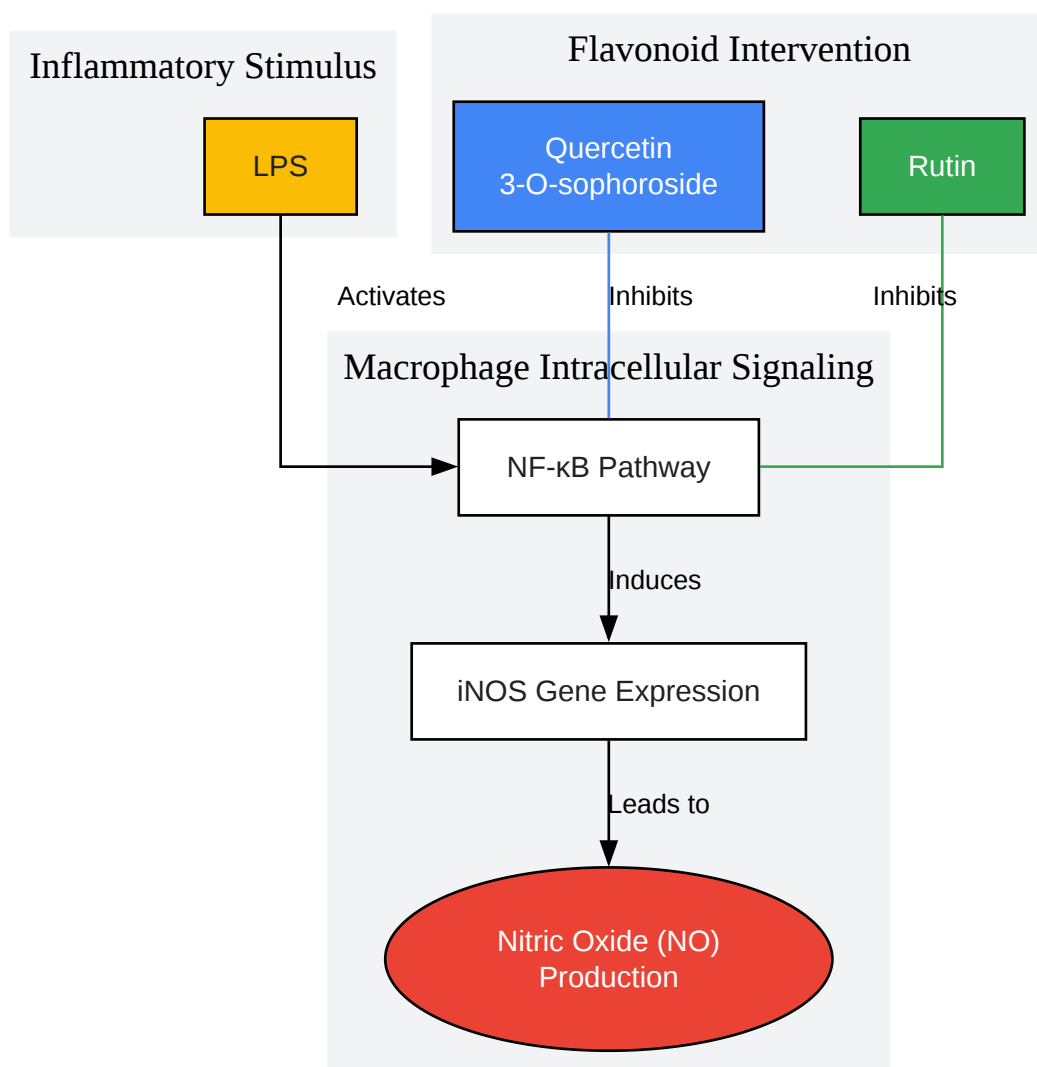
| Cell Line | Compound | IC50 Value | Note |
|--------------------------------------|---------------------------|--|--|
| Human Promyelocytic Leukemia (HL-60) | Quercetin 3-O-sophoroside | Data not available for pure compound | Extracts containing this compound show antiproliferative activity. [1] |
| Rutin | > 100 μ M | Generally exhibits low cytotoxicity against HL-60 cells. [2] | |
| Quercetin (Aglycone) | ~7.7 μ M | The parent molecule shows significant cytotoxicity. [3] | |
| Human Melanoma (SK-MEL-28) | Rutin | 47.44 μ M | [4] |
| Human Renal Cancer (786-O) | Rutin | 45.2 μ M | |

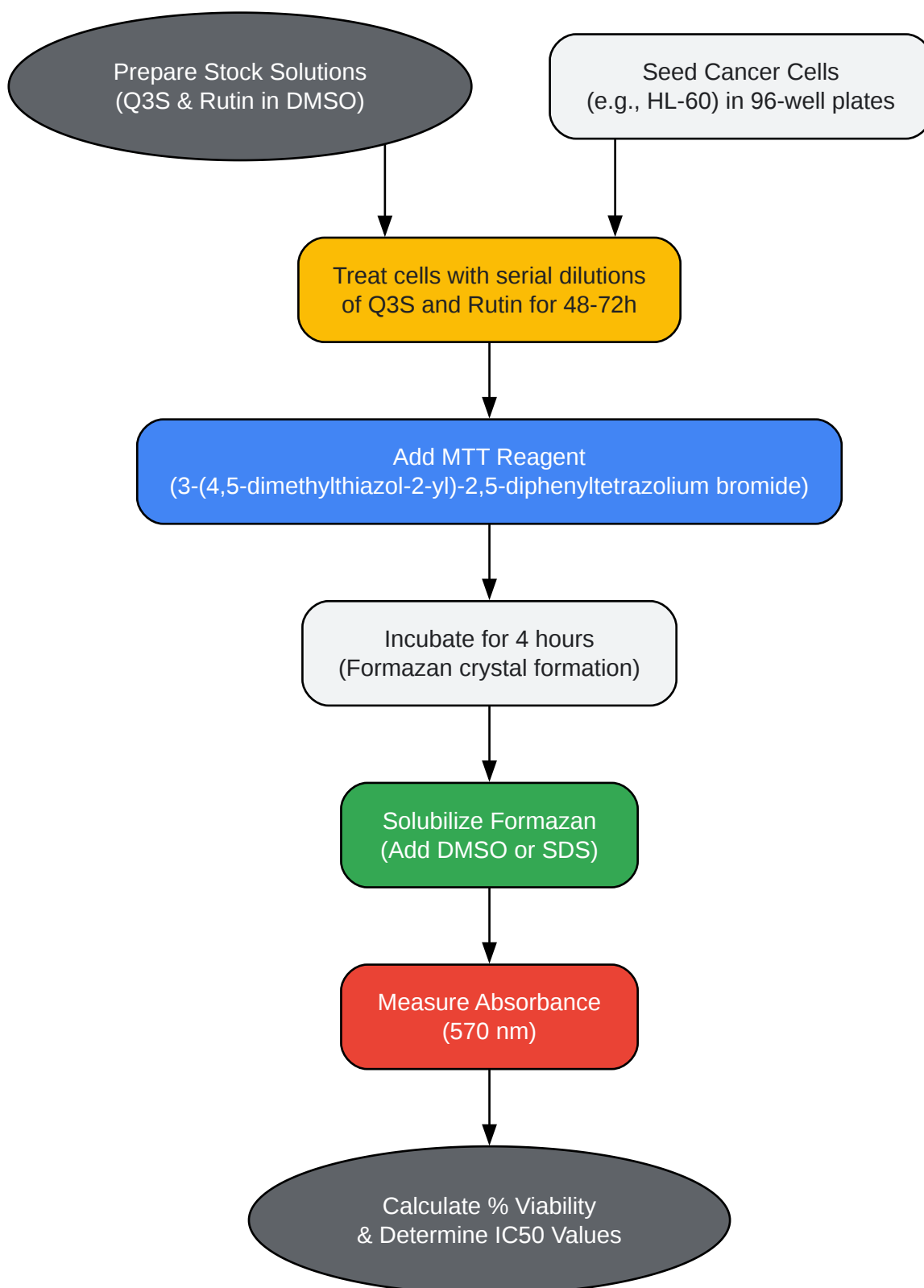
Table 3: Comparative Anti-inflammatory Activity

| Assay / Model | Quercetin 3-O-Sophoroside | Rutin |
|--|---|-----------------------------------|
| Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 Macrophages) | Expected to be active based on quercetin moiety | Potently attenuates NO production |

Signaling Pathways and Experimental Workflows

Visualizations help clarify the complex biological processes and experimental designs involved in comparing these flavonoids.





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